molecular formula C18H26O B14753277 1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone CAS No. 54401-47-7

1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone

Cat. No.: B14753277
CAS No.: 54401-47-7
M. Wt: 258.4 g/mol
InChI Key: CHWCIEYEHJWZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone is a chemical compound with the molecular formula C18H26O and a molecular weight of 258.398 g/mol . It is characterized by its unique structure, which includes an indene core substituted with multiple methyl groups and an ethanone functional group. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

The synthesis of 1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone typically involves the use of acetyl chloride as a precursor . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research may explore its potential use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The ethanone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The indene core provides structural stability and contributes to the compound’s overall chemical properties .

Comparison with Similar Compounds

1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone can be compared with similar compounds such as:

Properties

CAS No.

54401-47-7

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone

InChI

InChI=1S/C18H26O/c1-8-13-9-15-16(10-14(13)11(2)19)18(6,7)12(3)17(15,4)5/h9-10,12H,8H2,1-7H3

InChI Key

CHWCIEYEHJWZHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1C(=O)C)C(C(C2(C)C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.